

Preclinical Pharmacology of Simpinicline (OC-02): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Simpinicline (OC-02) is a highly selective nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for the treatment of dry eye disease and irritable bowel syndrome, and has also shown potential as an antiviral agent. This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology of **Simpinicline**, including its mechanism of action, pharmacodynamics, and available in vitro data. Due to the proprietary nature of pharmaceutical development, a complete preclinical data set, including detailed pharmacokinetics and toxicology, is not fully available in the public domain. This document synthesizes the existing scientific literature and publicly disclosed information to offer a detailed understanding of **Simpinicline**'s preclinical profile.

Introduction

Simpinicline (OC-02) is a small molecule developed by Oyster Point Pharma, which was later acquired by Viatris. It is a potent and selective agonist of various nicotinic acetylcholine receptors (nAChRs). The primary therapeutic rationale for its development in dry eye disease is the stimulation of the trigeminal parasympathetic pathway to increase natural tear production. [1][2][3] Additionally, in vitro studies have demonstrated its antiviral activity against SARS-CoV-2.[4]



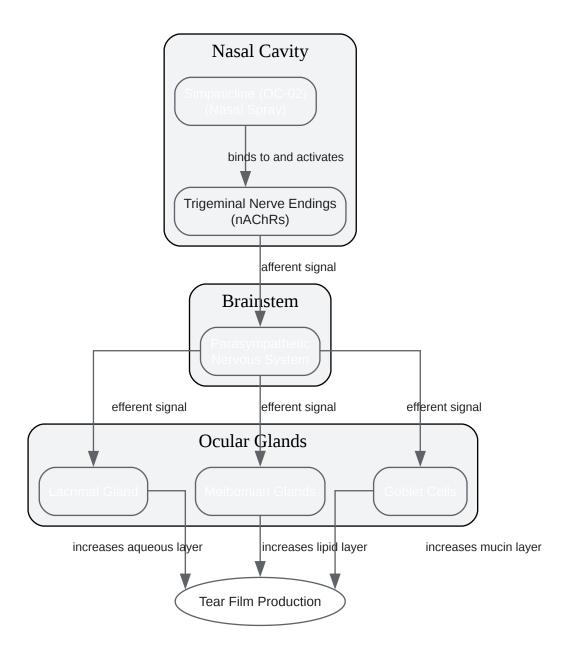
Mechanism of Action

Simpinicline's primary mechanism of action is the activation of nicotinic acetylcholine receptors. It is a strong agonist at the $\alpha4\beta2$, $\alpha3\beta4$, $\alpha3\alpha5\beta4$, and $\alpha4\alpha6\beta2$ nAChR subtypes, and a weak agonist at the $\alpha7$ subtype.[4]

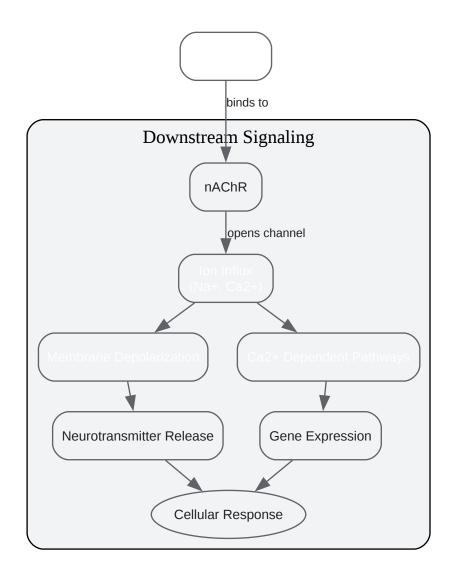
Stimulation of the Trigeminal Parasympathetic Pathway for Dry Eye Disease

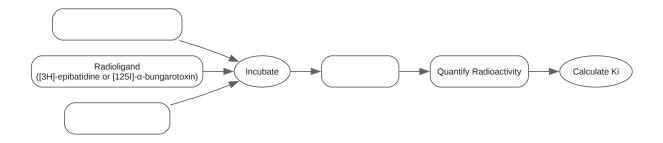
In the context of dry eye disease, intranasally administered **Simpinicline** is believed to activate nAChRs on the trigeminal nerve endings within the nasal cavity. This activation stimulates the trigeminal parasympathetic pathway, leading to the release of acetylcholine at the lacrimal gland, which in turn stimulates the secretion of all three layers of the tear film: the aqueous, mucin, and lipid layers.[1][2][5]



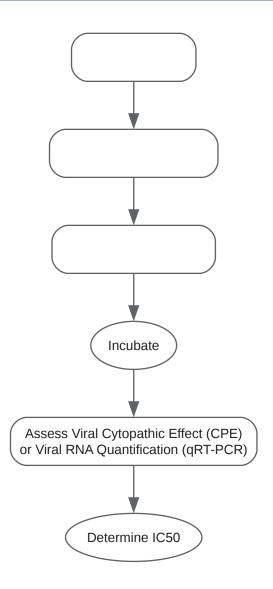












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- To cite this document: BenchChem. [Preclinical Pharmacology of Simpinicline (OC-02): A
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 [https://www.benchchem.com/product/b10826589#preclinical-pharmacology-of-simpinicline-oc-02]

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